molecular formula C11H7F3N2 B6329838 5-(2,4,6-Trifluorophenyl)pyridin-2-amine CAS No. 1249522-49-3

5-(2,4,6-Trifluorophenyl)pyridin-2-amine

Cat. No.: B6329838
CAS No.: 1249522-49-3
M. Wt: 224.18 g/mol
InChI Key: AZTAIHCRJJIYME-UHFFFAOYSA-N
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Description

5-(2,4,6-Trifluorophenyl)pyridin-2-amine is an organic compound with the molecular formula C11H7F3N2 and a molecular weight of 224.18 g/mol . This compound features a pyridine ring substituted with a trifluorophenyl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boron-containing compound and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trifluorophenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,4,6-Trifluorophenyl)pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The pyridine ring can also participate in various chemical interactions, contributing to the compound’s overall biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4,6-Trifluorophenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2,4,6-trifluorophenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2/c12-7-3-8(13)11(9(14)4-7)6-1-2-10(15)16-5-6/h1-5H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTAIHCRJJIYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=C(C=C(C=C2F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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